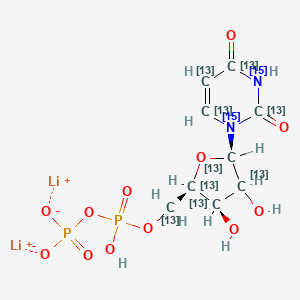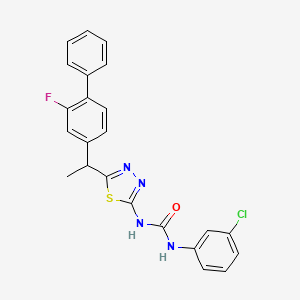
Tyrosinase-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinase-IN-13 is a compound known for its inhibitory effects on the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the pigment responsible for the color of skin, hair, and eyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-13 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the core structure of this compound.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups that are essential for the inhibitory activity of the compound.
Substitution Reactions: These reactions involve the replacement of specific atoms or groups within the molecule to improve its stability and efficacy
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: This method involves the synthesis of the compound in large batches, followed by purification and quality control.
Continuous Flow Processing: This method involves the continuous synthesis of the compound, which can be more efficient and cost-effective for large-scale production
Analyse Chemischer Reaktionen
Types of Reactions
Tyrosinase-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, which can enhance its inhibitory activity.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the functional groups within the molecule.
Substitution: This reaction involves the replacement of specific atoms or groups within the molecule to improve its stability and efficacy
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with different levels of inhibitory activity and stability.
Wissenschaftliche Forschungsanwendungen
Tyrosinase-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy.
Biology: Used to study the role of tyrosinase in melanin biosynthesis and to develop treatments for hyperpigmentation disorders.
Medicine: Investigated for its potential use in treating conditions such as melasma, age spots, and other hyperpigmentation disorders.
Industry: Used in the development of skin-whitening products and in the prevention of browning in fruits and vegetables .
Wirkmechanismus
The mechanism of action of Tyrosinase-IN-13 involves its interaction with the active site of the tyrosinase enzyme. The compound binds to the copper ions in the active site, inhibiting the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition is achieved through several pathways:
Inhibition of Oxidation: this compound prevents the oxidation of tyrosine to dopaquinone, a key intermediate in melanin biosynthesis.
Occupation of Active Site: The compound occupies the active site of the enzyme, preventing the binding of tyrosine and other substrates.
Regulation of Gene Expression: This compound can also regulate the expression of genes involved in melanin biosynthesis, further reducing the production of melanin .
Vergleich Mit ähnlichen Verbindungen
Tyrosinase-IN-13 is unique in its structure and mechanism of action compared to other tyrosinase inhibitors. Similar compounds include:
Kojic Acid: A natural tyrosinase inhibitor derived from fungi, commonly used in skin-whitening products.
Arbutin: A glycosylated hydroquinone extracted from the bearberry plant, used for its skin-lightening properties.
Vanillin: A phenolic aldehyde extracted from the vanilla bean, known for its inhibitory effects on tyrosinase
This compound stands out due to its high efficacy and stability, making it a promising candidate for various applications in medicine, cosmetics, and agriculture.
Eigenschaften
Molekularformel |
C23H18ClFN4OS |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[5-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C23H18ClFN4OS/c1-14(16-10-11-19(20(25)12-16)15-6-3-2-4-7-15)21-28-29-23(31-21)27-22(30)26-18-9-5-8-17(24)13-18/h2-14H,1H3,(H2,26,27,29,30) |
InChI-Schlüssel |
ZMQCFEJQRFVMGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
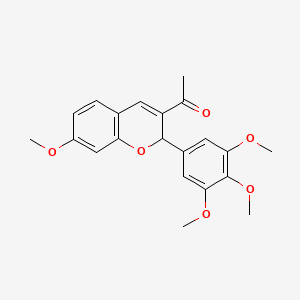
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)


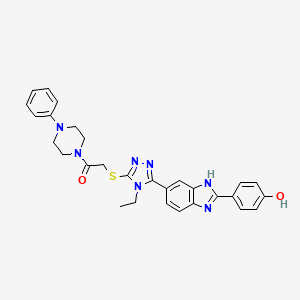
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
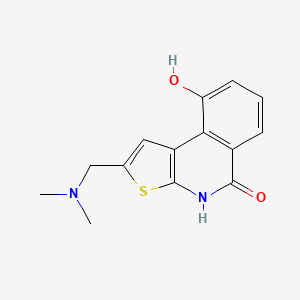
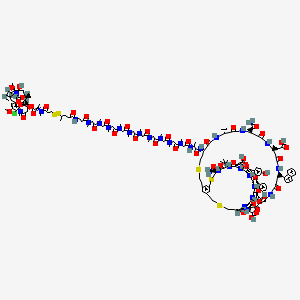
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)

